![molecular formula C30H18 B14315086 1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene] CAS No. 106785-01-7](/img/structure/B14315086.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[4-(phenylethynyl)phenyl]ethyne: is an organic compound that belongs to the class of phenylene ethynylene derivatives. This compound is known for its unique structural properties, which include two phenylethynyl groups attached to a central ethyne moiety. The compound exhibits interesting photophysical and electrochemical properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(phenylethynyl)phenyl]ethyne typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 1,4-diiodobenzene and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Bis[4-(phenylethynyl)phenyl]ethyne can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions: Bis[4-(phenylethynyl)phenyl]ethyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where substituents like halogens or nitro groups can be introduced using reagents such as bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures.
Substitution: Bromine in carbon tetrachloride at room temperature for halogenation.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Bis[4-(phenylethynyl)phenyl]ethyne has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of photophysical properties and as a model compound for understanding electron transport in organic materials.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe due to its high photoluminescence efficiency.
Medicine: Explored for its potential use in drug delivery systems and as a component in the design of new therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electrical properties.
作用機序
The mechanism by which Bis[4-(phenylethynyl)phenyl]ethyne exerts its effects is primarily related to its ability to participate in π-conjugation and electron transport. The compound’s extended π-system allows for efficient delocalization of electrons, which is crucial for its photophysical and electrochemical properties. In OLEDs, the compound functions as a hole transport layer, facilitating the movement of positive charges and enhancing device performance. In biological systems, its fluorescence properties enable it to act as a probe for imaging applications.
類似化合物との比較
1,4-Bis(phenylethynyl)benzene: Similar structure but lacks the central ethyne moiety.
9,10-Bis(phenylethynyl)anthracene: Contains an anthracene core instead of a phenylene core.
3,4-Bis(4-(phenylethynyl)phenyl)-2,5-di(pyridin-2-yl)cyclopenta-2,4-dien-1-one: A more complex structure with additional pyridine rings.
Uniqueness: Bis[4-(phenylethynyl)phenyl]ethyne is unique due to its central ethyne moiety, which provides additional sites for functionalization and enhances its electron transport properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
特性
CAS番号 |
106785-01-7 |
|---|---|
分子式 |
C30H18 |
分子量 |
378.5 g/mol |
IUPAC名 |
1-(2-phenylethynyl)-4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C30H18/c1-3-7-25(8-4-1)11-13-27-15-19-29(20-16-27)23-24-30-21-17-28(18-22-30)14-12-26-9-5-2-6-10-26/h1-10,15-22H |
InChIキー |
XHPZXKSRNGWWIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)C#CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[Tris(4-methylphenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14315007.png)
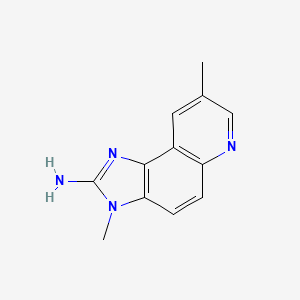
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)

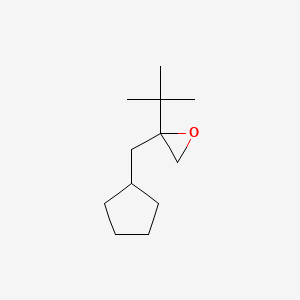
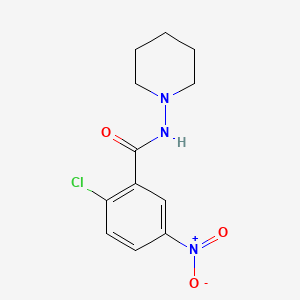
![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)
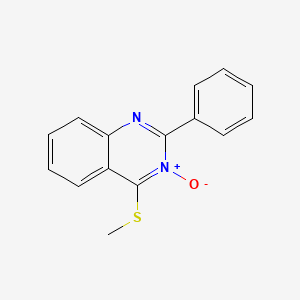
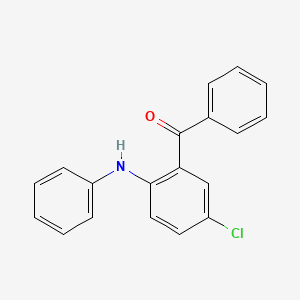
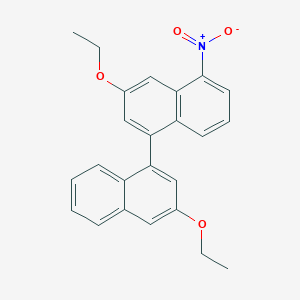
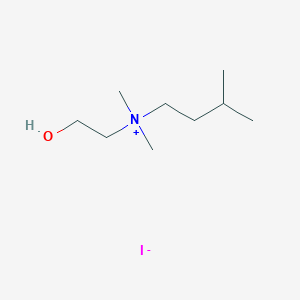
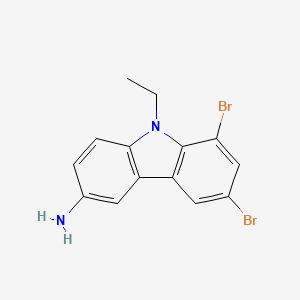
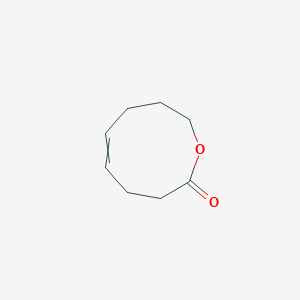
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
